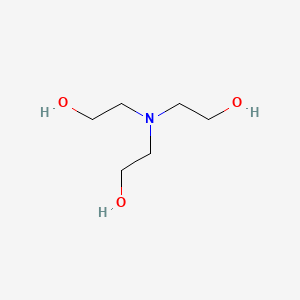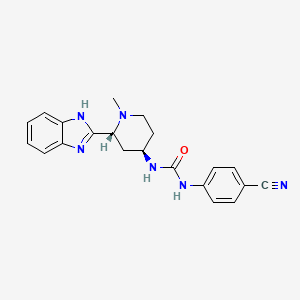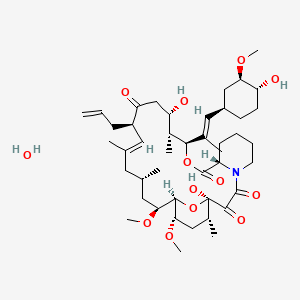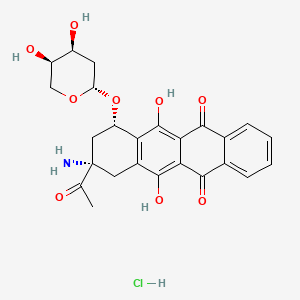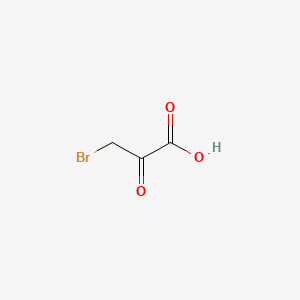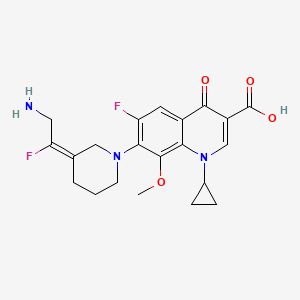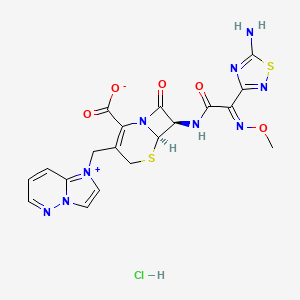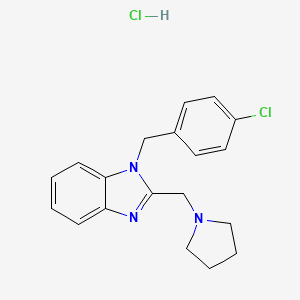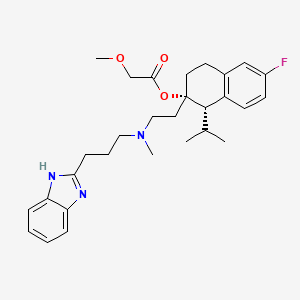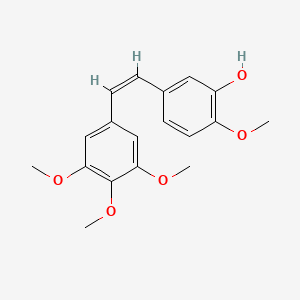
Capreomycin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Capastat sulfate is synthesized through a fermentation process involving Streptomyces capreolus. The bacterium produces capreomycin, which is then isolated and purified. The compound is supplied as the disulfate salt, which is soluble in water . Industrial production involves large-scale fermentation, followed by extraction and purification processes to obtain the active compound in its usable form .
Chemical Reactions Analysis
Capastat sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for capreomycin due to its complex structure.
Substitution Reactions: Capreomycin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its peptide bonds.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Capastat sulfate has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of capastat sulfate is not fully understood. it is believed to inhibit protein synthesis by binding to the 70S ribosomal unit in bacteria . This binding interferes with the production of essential proteins, leading to the death of the bacterial cell. Capreomycin also binds to components in the bacterial cell, resulting in the production of abnormal proteins that are fatal to the bacteria .
Comparison with Similar Compounds
Capastat sulfate is often compared with other antituberculosis drugs such as:
- Isoniazid
- Pyrazinamide
- Rifampin
- Ethambutol
While these drugs are effective against tuberculosis, capastat sulfate is unique in its ability to treat multidrug-resistant strains of Mycobacterium tuberculosis. It is particularly useful when other first-line drugs are ineffective or cannot be used due to toxicity . The combination of capastat sulfate with other antibiotics enhances its efficacy and helps prevent the development of resistance .
Properties
CAS No. |
1405-37-4 |
|---|---|
Molecular Formula |
C24H44N14O12S |
Molecular Weight |
752.8 g/mol |
IUPAC Name |
2,5-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid |
InChI |
InChI=1S/C24H42N14O8.H2O4S/c25-4-1-2-10(26)17(40)32-7-13-19(42)34-14(8-33-24(29)46)20(43)38-16(12-3-5-30-23(28)37-12)22(45)31-6-11(27)18(41)36-15(9-39)21(44)35-13;1-5(2,3)4/h8,10-13,15-16,39H,1-7,9,25-27H2,(H,31,45)(H,32,40)(H,34,42)(H,35,44)(H,36,41)(H,38,43)(H3,28,30,37)(H3,29,33,46);(H2,1,2,3,4) |
InChI Key |
LFFNIXQXRKNZCE-UHFFFAOYSA-N |
SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N.OS(=O)(=O)O |
Isomeric SMILES |
C1CN=C(NC1[C@H]2C(=O)NC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)[C@H](CCCN)N)CO)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)C(CCCN)N)CO)N)N.OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(2S)-2,5-diamino-N-(((2S,5R,11S,15R,Z)-15-amino-11-(2-amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-8-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-5-yl)methyl)pentanamide, monosulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


